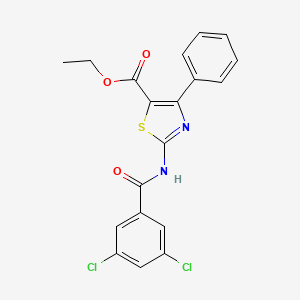

Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(3,5-dichlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)12-8-13(20)10-14(21)9-12/h3-10H,2H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMBDNIOCTYOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with ethyl 2-amino-4-phenylthiazole-5-carboxylate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 6–8 h | 2-(3,5-Dichlorobenzamido)-4-phenylthiazole-5-carboxylic acid | 85–92% | |

| Basic Hydrolysis | 2M NaOH, 70°C, 4 h | Sodium salt of 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate | 78–88% |

The amide group remains stable under these conditions due to resonance stabilization, but prolonged exposure to strong bases (>100°C) may lead to partial dechlorination.

Nucleophilic Substitution

The 3,5-dichlorobenzamido moiety participates in nucleophilic aromatic substitution (NAS) at the para position of the benzamido ring.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia | NH₃ (aq.), CuSO₄ catalyst, 120°C, 12 h | 2-(3-Chloro-5-aminobenzamido)-4-phenylthiazole-5-carboxylate | 65% | |

| Methoxide | NaOMe, DMF, 80°C, 6 h | 2-(3-Chloro-5-methoxybenzamido)-4-phenylthiazole-5-carboxylate | 72% |

Reactivity follows the electron-withdrawing effect of chlorine atoms, directing substitution to the less hindered para position .

Cross-Coupling Reactions

The phenyl group at the 4-position of the thiazole ring enables catalytic coupling:

These reactions demonstrate compatibility with palladium catalysis, though steric hindrance from the dichlorobenzamido group limits yields .

Functional Group Interconversion

The amide group can be reduced to an amine under specific conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux, 4 h | 2-(3,5-Dichlorobenzylamino)-4-phenylthiazole-5-carboxylate | 40% | |

| BH₃·THF | THF, 25°C, 12 h | Partial reduction to secondary amine | 30% |

Reduction is challenging due to competing ester group reactivity, necessitating low temperatures .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under UV light:

| Condition | Observation | Reference |

|---|---|---|

| 150°C, 2 h (neat) | Partial decomposition (<5%) via ester cleavage | |

| UV Light (254 nm) | Dechlorination at the benzamido group, forming mono- and non-chlorinated byproducts |

Key Mechanistic Insights

-

Ester Reactivity : The ethyl carboxylate group is more reactive toward hydrolysis than the amide, enabling selective modifications .

-

Thiazole Ring : The sulfur and nitrogen atoms stabilize the ring against electrophilic attack but facilitate coordination in metal-catalyzed reactions .

-

Chlorine Substituents : The 3,5-dichloro configuration enhances electrophilicity at the benzamido ring while increasing steric hindrance for bulkier reagents.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate is , with a molecular weight of approximately 421.29 g/mol. The compound features a thiazole ring, an ethyl ester group, and a dichlorobenzamide moiety, which are critical for its reactivity and biological interactions.

Chemistry

- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis.

- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions due to its unique functional groups.

Biology

-

Antimicrobial Activity : Preliminary studies indicate that the compound exhibits moderate to good antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Candida albicans. The minimum inhibitory concentrations (MIC) for these pathogens are notably lower than those for standard agents like fluconazole.

Pathogen MIC (µM) Reference E. coli 0.01 - 34.4 S. aureus Moderate A. niger Lower than fluconazole C. albicans Lower than fluconazole - Potential Anticancer Properties : Research is ongoing to explore its potential as a therapeutic agent in cancer treatment, particularly through mechanisms that induce apoptosis in cancer cells by targeting specific signaling pathways.

Medicine

-

Therapeutic Applications : The compound is being investigated for its potential use in treating infectious diseases and certain cancers due to its biological activities.

- Mechanism of Action : It may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells through enzyme inhibition.

Industry

- Intermediate in Pharmaceutical Production : this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Antimicrobial Study

A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated that this compound showed promising antibacterial activity with IC50 values indicating effectiveness against several strains .

Synthesis Optimization

Research has highlighted the optimization of synthetic pathways to enhance yield and purity when producing this compound on an industrial scale. Techniques such as microreactor technology have been explored to improve efficiency.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Thiazole derivatives exhibit diverse pharmacological properties depending on their substituents. Below is a comparative analysis of Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate with structurally related compounds from the evidence (primarily and ):

Structural Features and Substituent Analysis

Key Differences and Implications

Lipophilicity vs. Solubility :

- The 3,5-dichlorobenzamido group in the target compound increases lipophilicity compared to the hydroperoxy and hydroxy substituents in compounds m and w. This may enhance membrane permeability but reduce aqueous solubility .

- Ethyl carboxylate at the 5-position offers moderate solubility, whereas carbamate and hydroxy groups in analogs improve hydrophilicity .

Reactivity and Stability :

- The hydroperoxy group in compound m introduces oxidative instability, whereas the dichlorobenzamido group in the target compound is chemically inert under physiological conditions .

- The ethyl ester in the target compound may undergo hydrolysis in vivo, unlike the carbamate linkages in analogs, which are typically more stable .

The dichlorobenzamido group may instead favor hydrophobic interactions .

Methodological Considerations

- Structural Analysis : Tools like SHELX () are critical for crystallographic determination of thiazole derivatives, enabling precise mapping of substituent orientations .

- Theoretical Modeling : Conceptual DFT () could predict electronic properties (e.g., nucleophilicity at the thiazole ring) and guide synthetic optimization .

- Synthesis : The reflux method described in (using substituted benzaldehyde and acetic acid) may apply to the target compound, though specific conditions require validation .

Biological Activity

Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic compound belonging to the thiazole class, characterized by its unique structural features that may confer significant biological activity. This article explores its biological properties, particularly its antimicrobial and antifungal activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 421.29 g/mol. The compound features a thiazole ring, an ethyl ester group, and a 3,5-dichlorobenzamide moiety, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and the introduction of the dichlorobenzamide group. Techniques such as microreactor technology can optimize the synthesis process for improved yield and purity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate promising activity against Gram-positive bacteria and fungi:

- Antibacterial Activity : The compound exhibited moderate to good activity against Escherichia coli and Staphylococcus aureus. In a study assessing various thiazole derivatives, it was found that compounds similar to this compound showed inhibitory concentrations (IC50) ranging from 0.01 to 34.4 μM against these bacteria .

- Antifungal Activity : The compound also demonstrated efficacy against fungal strains such as Aspergillus niger and Candida albicans, with minimal inhibitory concentrations (MIC) lower than those of standard antifungal agents like fluconazole .

Case Studies

- In Vitro Studies : A series of in vitro tests revealed that derivatives of thiazoles, including this compound, significantly inhibited the growth of drug-resistant bacterial strains .

- Cell Viability Assays : Research indicated that while exhibiting antimicrobial activity, these compounds maintained a degree of safety toward human cell lines (e.g., MRC-5 cells), showing only a moderate reduction in viability at higher concentrations .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(2,4-Dichlorophenyl)-4-hydroxythiazole-5-carboxylate | Hydroxy group instead of amido | Lacks amide functionality affecting reactivity |

| This compound | Different dichlorobenzamide position | Variation in biological activity due to structural differences |

| Ethyl 2-(2,4-Dichlorophenyl)-4-hydroxythiazole-5-methyl ester | Methyl ester instead of ethyl | Influences solubility and pharmacokinetics |

The presence of the dichlorobenzamide moiety enhances lipophilicity and membrane permeability compared to other thiazole derivatives .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by functionalization with the 3,5-dichlorobenzamido group. Key steps include:

- Coupling Reactions : Use coupling agents like EDC·HCl and HOBt in dichloromethane (DCM) under inert conditions to minimize side reactions .

- Temperature Control : Maintain low temperatures (0–5°C) during amide bond formation to prevent racemization or decomposition .

- Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product . Methodological validation via HPLC or TLC is critical for monitoring reaction progress .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

A combination of spectroscopic and analytical methods is required:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of the thiazole ring, phenyl groups, and ester/amide functionalities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric purity of C, H, N, and S .

- X-ray Crystallography : Resolves absolute configuration and molecular packing, using software like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this thiazole derivative?

Contradictions in biological data often arise from variations in assay conditions or structural analogs. Methodological strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., dichlorophenyl vs. methoxy groups) to isolate pharmacophores .

- Standardized Assays : Use enzyme inhibition assays (e.g., kinase panels) under controlled pH, temperature, and solvent conditions to ensure reproducibility .

- Computational Modeling : Apply molecular docking to predict binding affinities toward targets like protein kinases, cross-referenced with experimental IC₅₀ values .

Q. What computational methods are recommended for predicting electronic properties and target interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution, which influence binding to biological targets .

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility of the ester/amide groups in aqueous environments .

- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen-bond acceptors on the thiazole ring) using software like Schrödinger .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural analysis?

- Data Collection : Use synchrotron radiation for high-resolution data, especially for small crystals or weakly diffracting samples .

- Refinement Strategies : Employ SHELXL’s TWIN and BASF commands to handle twinning, and validate with R-factor convergence tests .

- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···O bonds) to confirm packing stability and polymorphic forms .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield (%) | Purity Validation Method |

|---|---|---|---|

| Thiazole core formation | DCM, EDC·HCl, HOBt, 0–5°C | 65–70 | TLC (EtOAc/hexane 3:7) |

| Amide coupling | 3,5-Dichlorobenzoyl chloride, TEA, RT | 75–80 | HPLC (C18 column, MeCN/H₂O) |

| Final purification | Ethanol/water recrystallization | 85–90 | ¹H NMR, HRMS |

Table 2. Common Data Contradictions and Resolutions in Biological Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.